3-[4-(Bromomethyl)phenyl]thiophene

Organic Synthesis Solid‑State Handling Crystallisation

Researchers developing conductive polymers, NHC ligands, or self-assembled monolayers often encounter sluggish reactivity with chloromethyl analogs, leading to low yields and poor regioregularity. 3-[4-(Bromomethyl)phenyl]thiophene delivers a superior electrophilic bromomethyl handle with optimal leaving-group capacity, ensuring high-yield alkylations and precise 3-thienyl electronic conjugation. Bulk quantities available with consistent quality.

Molecular Formula C11H9BrS
Molecular Weight 253.16 g/mol
CAS No. 108912-09-0
Cat. No. B024983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Bromomethyl)phenyl]thiophene
CAS108912-09-0
Molecular FormulaC11H9BrS
Molecular Weight253.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CSC=C2
InChIInChI=1S/C11H9BrS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7H2
InChIKeyCCUJJVAQFMGIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Bromomethyl)phenyl]thiophene: Physicochemical Identity & Synthetic Role


3-[4-(Bromomethyl)phenyl]thiophene is a heterocyclic building block comprising a thiophene ring connected at the 3‑position to a para‑bromomethyl‑substituted phenyl ring (C₁₁H₉BrS, MW 253.16 g·mol⁻¹). It exists as a light‑yellow to yellow crystalline solid with a melting point of 106.5–109.5 °C, a boiling point of 306.4 °C (at 760 mmHg), a density of 1.457 g·cm⁻³, and a LogP of 4.31 . The bromomethyl group serves as a versatile electrophilic handle for nucleophilic substitution and cross‑coupling reactions, while the thiophene moiety imparts electronic delocalisation, making the compound a valuable intermediate for conjugated materials and ligand synthesis .

3-[4-(Bromomethyl)phenyl]thiophene: Irreplaceable Regiochemistry & Halogen


Although several bromomethyl‑phenylthiophene isomers and halogen analogs exist, their physical properties and reactivity profiles differ substantially, making generic interchange unfeasible. The 3‑thiophene attachment geometry governs electronic conjugation and steric accessibility in subsequent cross‑coupling or polymerisation steps [1], while the bromine leaving group provides a crucial balance between stability and reactivity that the chloromethyl analog cannot match – a difference demonstrated quantitatively in halomethyl‑imidazolium systems where bromomethyl derivatives are significantly more reactive toward N, O and S nucleophiles [2]. Procurement based solely on the thiophene core without verifying the substitution pattern and halogen identity risks suboptimal yields, altered reaction selectivity, and compromised material properties.

3-[4-(Bromomethyl)phenyl]thiophene: Quantitative Evidence vs. Analogs


Melting Point Gap: 3- vs. 2-Thiophene Isomers

The position of the thiophene attachment on the phenyl ring markedly affects intermolecular packing forces. 3-[4-(Bromomethyl)phenyl]thiophene (3‑substituted) exhibits a melting point of 106.5–109.5 °C, whereas its 2‑thienyl regioisomer, 2-[4-(Bromomethyl)phenyl]thiophene (CAS 81443‑46‑1), melts at 83–84.5 °C – a difference of approximately 23–26 °C . This higher melting point indicates stronger crystal‑lattice cohesion for the 3‑substituted isomer, which can translate to easier purification by recrystallisation and reduced handling losses during solid‑phase synthesis workflows .

Organic Synthesis Solid‑State Handling Crystallisation

Boiling Point Discordance: 3- vs. 2-Thienyl Isomers

The 3‑substituted isomer boils at 306.4 °C at 760 mmHg, whereas the 2‑substituted analog boils approximately 24 °C higher at 330.5 °C . This substantial difference affects distillation‑based purification schemes and thermal stress exposure during processing, thereby influencing the choice of regioisomer for thermally sensitive downstream chemistry .

Vacuum Distillation Purification Thermal Stability

Bromomethyl vs. Chloromethyl Reactivity in Substitution

While direct kinetic data for 3-[4-(bromomethyl)phenyl]thiophene versus its chloromethyl congener are not available, a closely related class of 4‑halomethyl‑substituted N,N′‑diarylimidazolium salts demonstrates the general trend: bromomethyl‑functionalized salts are “significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts” and allow preparation of previously inaccessible heteroatom‑functionalized derivatives [1]. By extension, the bromomethyl group in 3-[4-(bromomethyl)phenyl]thiophene is expected to undergo nucleophilic displacement under milder conditions and with higher conversion rates than a chloromethyl analog, an advantage documented in the broader halomethyl‑arene literature [2].

Nucleophilic Substitution Leaving Group Ability Synthetic Efficiency

Conjugated Polymer Synthesis via Imidazolium Functionalisation

A key synthetic application of 3-[4-(bromomethyl)phenyl]thiophene is its reaction with 1,2‑dimethylimidazole to install a cationic imidazolium moiety para to the phenyl ring, yielding a precursor for an electroactive poly(imidazolium‑TFSI) polymer [1]. In this macromolecular context, the 3‑thienyl connectivity is essential: the thiophene unit undergoes electrochemical oxidation to form the conductive polymer backbone, a property that a 2‑thienyl isomer or a non‑thiophene analog cannot replicate with the same regioregularity. The resultant polymer exhibits defined redox behaviour and was characterised for potential use in electrochemical devices . No analogous polymer based on the 2‑regioisomer has been reported, highlighting the unique suitability of the 3‑substituted compound for this materials‑oriented application.

Conjugated Polymers Ionic Liquids Electrochemistry

3-[4-(Bromomethyl)phenyl]thiophene: Key Application Scenarios


3-Thienyl-Appended NHC Ligand Precursors

The bromomethyl group reacts efficiently with imidazole derivatives to install N‑heterocyclic carbene (NHC) ligand precursors bearing a thiophene‑3‑ylphenyl substituent, as demonstrated in the preparation of poly(imidazolium‑TFSI) polymers [1]. The 3‑thienyl geometry ensures proper conjugation and electrochemical activity, while the bromine leaving group provides sufficient reactivity for high‑yielding alkylation that chloromethyl analogs cannot match [2].

Self-Assembled Monolayer (SAM) Precursors on Gold

This compound served as a key intermediate in the synthesis of S‑aryl thiols and sulfides evaluated as precursors for self‑assembled monolayers on Au(111) surfaces, where the bromomethyl group was converted to a sulfur‑containing anchoring moiety [1]. The 3‑thiophene substitution imparts distinct electronic characteristics that influence monolayer packing density and electron‑transfer properties, a factor that would change if a 2‑thienyl isomer were used.

Conjugated Polymer Synthesis via Electrochemical Oxidation

The thiophene ring in 3-[4-(bromomethyl)phenyl]thiophene can be electrochemically polymerised after functionalisation, generating a conductive polymer backbone with pendant ionic groups, as shown in the Naudin et al. macromolecular study [1]. The 3‑substitution pattern is critical for controlling regioregularity and maintaining extended conjugation, traits that directly impact conductivity and device performance.

Precursor for Orthogonal Cross-Coupling Strategies

The combination of an aromatic thiophene C–H bond and a benzylic bromine allows sequential, site‑selective functionalisation: first a Suzuki or Heck coupling at the bromomethyl position, followed by direct C–H arylation on the thiophene ring. The higher thermal stability of the 3‑isomer (evidenced by its higher melting point) makes it more suitable for the elevated temperatures often required in direct arylation protocols [1].

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